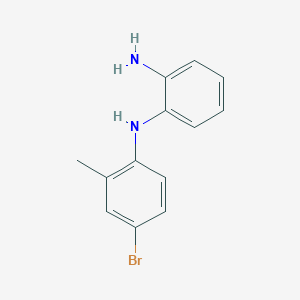
N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine: is an organic compound that belongs to the class of aromatic amines This compound features a bromine atom and a methyl group attached to the benzene ring, along with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine typically begins with commercially available starting materials such as 2-bromo-4-methylaniline and 2-nitroaniline.
Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Coupling Reaction: The resulting 2-aminophenylamine is then coupled with 2-bromo-4-methylaniline under conditions that promote the formation of the desired product. This can involve the use of catalysts and solvents such as palladium on carbon and ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amino derivatives or aniline derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry:
Dyes and Pigments: It is used in the production of dyes and pigments due to its aromatic structure.
Polymers: The compound can be used in the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism by which N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- N-(2-aminophenyl)-4-bromoaniline
- N-(2-aminophenyl)-2-methylaniline
- 4-bromo-2-methylaniline
Uniqueness: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, along with an amino group
Propiedades
Fórmula molecular |
C13H13BrN2 |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
2-N-(4-bromo-2-methylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H13BrN2/c1-9-8-10(14)6-7-12(9)16-13-5-3-2-4-11(13)15/h2-8,16H,15H2,1H3 |
Clave InChI |
NMMQCRYYCPLYRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC2=CC=CC=C2N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













